molecular formula C14H22N4O2 B1272079 Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate CAS No. 301225-40-1

Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Numéro de catalogue: B1272079
Numéro CAS: 301225-40-1
Poids moléculaire: 278.35 g/mol
Clé InChI: DKOVCTZXGVMJIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a pyrimidin-2-ylamino group, and a piperidine ring

Propriétés

IUPAC Name

tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-5-11(6-10-18)17-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOVCTZXGVMJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377215
Record name tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301225-40-1
Record name tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Traditional Condensation Approaches

The simplest route involves nucleophilic aromatic substitution between Boc-protected 4-aminopiperidine and 2-chloropyrimidine. Under alkaline aqueous conditions (Na₂CO₃, 0.73 M), this method achieves 85–91% yield at 80–100°C. The Boc group remains stable during condensation, avoiding side reactions. However, prolonged heating (>12 h) may degrade sensitive pyrimidine rings, necessitating precise temperature control.

Reaction Scheme:
$$
\text{Boc-4-aminopiperidine} + \text{2-chloropyrimidine} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate} + \text{HCl}
$$

Transition Metal-Catalyzed Coupling

Palladium-mediated Buchwald-Hartwig amination dominates high-yield syntheses. Using Pd₂(dba)₃ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 100°C, coupling efficiencies reach 78–92%. Microwave irradiation (150°C, 30 min) with Pd(OAc)₂ and SPhos ligand further enhances reaction rates, achieving 95% conversion.

Optimized Conditions Table:

Catalyst System Ligand Base Solvent Temp (°C) Yield (%)
Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ Toluene 100 78
Pd(OAc)₂ (3 mol%) SPhos K₃PO₄ DMF 150 92
CuI (10 mol%) TMEDA KOtBu DMSO 80 65

Radical-Based Functionalization

Emerging methods employ visible-light photocatalysis with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and O₂. This approach avoids metal catalysts, achieving 72% yield in THF at 25°C under blue LED irradiation. While eco-friendly, scalability remains challenging due to stringent anhydrous requirements.

Reaction Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance palladium catalyst activity but may hydrolyze Boc groups at elevated temperatures. Mixed solvent systems (toluene:THF 3:1) balance reactivity and stability. Weak bases (K₃PO₄) outperform strong bases (NaOH) in minimizing deprotection side reactions.

Steric and Electronic Effects

The tert-butyl group introduces steric hindrance, slowing nucleophilic substitution by 40% compared to methyl analogues. Computational studies (COSMO-RS) suggest electron-withdrawing pyrimidine substituents (e.g., Cl, CF₃) accelerate coupling by 1.5× via transition-state stabilization.

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR : Confirms Boc protection (δ 1.46 ppm, singlet) and pyrimidine coupling (δ 8.75 ppm, doublet).
  • HRMS : Validates molecular formula (C₁₄H₂₁N₄O₂⁺, m/z 293.1604).
  • X-ray Crystallography : Resolves tert-butyl disorder via low-temperature (100 K) data collection.

Purity Assessment

HPLC with C18 columns (ACN:H₂O gradient) achieves >98% purity. Residual palladium levels (<10 ppm) are quantified via ICP-MS for pharmaceutical compliance.

Industrial-Scale Production

Continuous Flow Reactors

Scaling Pd-catalyzed reactions in flow systems (0.5 mL/min, 120°C) boosts throughput by 300% versus batch processes. In-line scavengers (QuadraPure TU) remove metal contaminants without column chromatography.

Cost-Efficiency Analysis

Parameter Batch Process Flow Process
Catalyst Loading 5 mol% 2.5 mol%
Reaction Time 12 h 2 h
Annual Output 50 kg 180 kg

Challenges and Limitations

Boc Deprotection Side Reactions

Acidic conditions (TFA/DCM) during deprotection may protonate pyrimidine rings, necessitating buffered systems (pH 6–7).

Byproduct Formation

N-Alkylation byproducts (≤15%) arise from over-alkylation of piperidine. Adding molecular sieves (4Å) absorbs residual water, suppressing this pathway.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Drug Discovery

Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for developing pharmaceuticals targeting specific biological pathways, including:

  • Cancer Research : Compounds derived from this structure have demonstrated efficacy as inhibitors of protein kinase B (Akt), which is crucial in cancer cell survival. Modifications to the piperidine derivatives have led to potent inhibitors with significant anti-tumor activity in vivo .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, contributing to the development of new antibiotics or antimicrobial agents.

Biological Studies

In biological research, this compound is used to study interactions between piperidine derivatives and various biological targets. Its ability to modulate enzyme activity through specific molecular interactions makes it valuable for:

  • Investigating Mechanisms of Action : The pyrimidinyl group can form hydrogen bonds with active sites on enzymes or receptors, allowing researchers to explore the biochemical pathways influenced by these interactions.
  • Structure-Activity Relationship (SAR) Studies : this compound serves as a scaffold for SAR studies aimed at optimizing the potency and selectivity of new compounds against diseases such as cancer and HIV .

Therapeutic Applications

Recent studies have highlighted several therapeutic areas where this compound may play a role:

Cancer Treatment

Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For example, modifications leading to enhanced binding affinity for Akt have shown promise in preclinical models .

Antiviral Research

The compound has been explored for its potential as an HIV inhibitor. Certain derivatives have demonstrated effectiveness against various strains of HIV, particularly those resistant to standard treatments, suggesting that they could contribute to novel antiviral therapies .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to tert-butyl 4-(pyrimidin-2-ylamino)piperidine:

  • Inhibition of Protein Kinase B : A study demonstrated that structural modifications to piperidine derivatives resulted in significant inhibition of Akt, correlating with reduced tumor growth in animal models.
  • Antiviral Activity Against HIV : Research on pyrimidine-based compounds showed promising results against HIV strains resistant to conventional therapies, indicating the need for further exploration of these derivatives in clinical settings .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison: Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Activité Biologique

Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 159635-49-1

The structure features a piperidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems and as a scaffold for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. A structure-activity relationship (SAR) study indicated that modifications on the piperidine scaffold could enhance activity against pathogens such as Mycobacterium tuberculosis (Mtb). For instance, derivatives were synthesized and evaluated for their inhibitory effects on MenA, an enzyme critical for Mtb survival under hypoxic conditions. The most potent compounds exhibited IC50 values in the low micromolar range, suggesting promising therapeutic applications against tuberculosis .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. In vitro studies demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Study: Inhibition of Pyroptosis

A notable case study involved the evaluation of related compounds for their ability to prevent pyroptosis, a form of programmed cell death associated with inflammation. Compounds similar to this compound were tested, showing varying degrees of inhibition. For example, one derivative demonstrated a significant reduction in pyroptotic cell death at concentrations up to 50 µM . This finding underscores the compound's potential role in managing inflammatory responses.

Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/PathwayIC50 (µM)
This compoundAntimicrobialMycobacterium tuberculosisLow micromolar
Similar DerivativeAnti-inflammatoryIL-1β release in macrophages10 µM
Piperidine DerivativePyroptosis InhibitionHuman macrophages24.9 ± 6.3%

Q & A

Q. What are the established synthetic routes for Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Step 2 : Introduction of the pyrimidin-2-ylamino moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Deprotection and purification using column chromatography or recrystallization.

Q. Key Considerations :

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require strict moisture control .
  • Temperature : Elevated temperatures (80–120°C) are often needed for amination steps, but prolonged heating risks decomposition.

Q. What analytical techniques are most effective for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer:

  • GC-MS : Used for volatile derivatives; retention time locking (e.g., tetracosane at 9.258 min) ensures reproducibility. Major fragments (m/z 57, 83, 93) confirm the Boc group and piperidine backbone .
  • FTIR-ATR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate the carbamate and amine groups .
  • HPLC-TOF : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 276.1838 g/mol; observed Δppm: -1.34) .

Q. Discrepancy Resolution :

  • Contradictory NMR Signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks.
  • Purity Conflicts : Cross-validate with multiple methods (e.g., HPLC + GC-MS) to rule out co-eluting impurities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-certified respirators (P95 for dust; OV/AG/P99 for vapors) .
  • Skin/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential irritancy .
  • Storage : Stable at 2–8°C in airtight containers; avoid light and moisture to prevent Boc-group hydrolysis .

Q. Emergency Measures :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity under varying experimental conditions?

Methodological Answer:

  • Stability : The Boc group enhances solubility in organic solvents but is prone to acid-catalyzed cleavage (e.g., TFA or HCl). Kinetic studies show a half-life of 12–24 hours in 10% TFA/DCM .
  • Reactivity : Steric hindrance from the tert-butyl group slows nucleophilic attacks at the piperidine nitrogen, favoring regioselective functionalization at the pyrimidine ring .

Q. Data Contradictions :

  • Thermal Stability : Some studies report decomposition >150°C , while others note stability up to 180°C. This discrepancy may arise from impurities or varying heating rates .

Q. What computational strategies predict the compound’s interactions with biological targets, and how are these models validated?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). The pyrimidine ring shows strong π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates robust interactions.
  • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays. Discrepancies >1 log unit suggest overfitting or incomplete solvation models .

Q. How can reaction byproducts be identified and minimized during scale-up synthesis?

Methodological Answer:

  • Byproduct Profiling : LC-MS/MS identifies common impurities (e.g., de-Boc derivatives or dimerized pyrimidine adducts) .
  • Process Optimization :
    • Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% to suppress palladium-black formation .
    • Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 12 hours) and improves yield by 15% .

Q. What are the challenges in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues : The flexible piperidine ring and Boc group hinder crystal formation. Use vapor diffusion with hexane/ethyl acetate (1:3) to grow suitable crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) improves weak diffraction patterns. SHELXL refinement resolves disorder in the tert-butyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.